![molecular formula C9H13N3O2 B3071194 2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid CAS No. 1008675-49-7](/img/structure/B3071194.png)
2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid
Overview
Description
“2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a chemical compound with the empirical formula C8H15Cl2N3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid”, is important in medicinal chemistry due to their wide range of biological activities . The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds .Molecular Structure Analysis
The molecular structure of “2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” can be represented by the SMILES stringCl.Cl.Cc1cc(C)nc(CCN)n1
. The InChI key for this compound is OJRWCSICABUHDF-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a solid substance . It has a molecular weight of 224.13 . The compound has a boiling point of 252-254 .Scientific Research Applications
Crystal Structure and Theoretical Calculation
- The compound has been involved in the synthesis and crystallographic study of related compounds. Ren et al. (2006) synthesized 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, determining its crystal structure and performing theoretical investigations using DFT, HF, and MP2 methods (Ren et al., 2006).
Synthesis and Biological Activities
- The synthesis of various derivatives of the compound and their interactions with biological molecules have been explored. Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).
- Berzosa et al. (2011) described the synthesis of pyrimidine derivatives, demonstrating their potential biological activities (Berzosa et al., 2011).
Antimicrobial and Antifungal Activities
- Research has been conducted on the antimicrobial and antifungal potentials of compounds derived from 2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. Gein et al. (2020) synthesized methyl derivatives and investigated their antimicrobial activity (Gein et al., 2020).
- Jafar et al. (2017) studied the antifungal effect of certain derivatives against important types of fungi (Jafar et al., 2017).
Safety and Hazards
“2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(10-5)12-7(3)8(13)14/h4,7H,1-3H3,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKPOPRRBXSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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